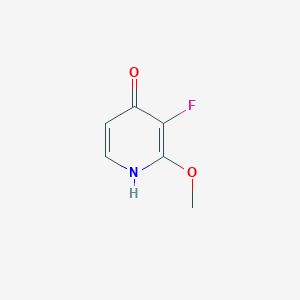

3-Fluoro-4-hydroxy-2-methoxypyridine

説明

特性

IUPAC Name |

3-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBOOMOMNDATGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis of 3-fluoro-4-hydroxy-2-methoxypyridine typically involves:

- Introduction of the fluorine atom at the 3-position of the pyridine ring.

- Installation or preservation of the hydroxy group at the 4-position.

- Methoxylation at the 2-position, often achieved via methylation of a hydroxyl precursor.

Key challenges include regioselective fluorination, selective protection of hydroxyl groups to prevent side reactions, and mild conditions to maintain functional group integrity.

Protection and Deprotection Strategy for Hydroxyl Groups

A common approach in preparing fluorohydroxy derivatives involves protecting the phenolic or pyridinolic hydroxyl group to prevent undesired reactions during fluorination or other substitutions.

- Protecting Groups Used: Isopropyl ether protection is favored due to its moderate steric hindrance, ease of removal, and compatibility with fluorination and bromination steps.

- Deprotection: Typically achieved using boron trichloride (BCl3) under controlled conditions to regenerate the free hydroxy group without damaging the fluorinated pyridine ring.

Representative Preparation Method (Adapted from Related Fluorophenol Synthesis)

A patented method for preparing fluorinated hydroxybenzaldehydes (structurally related to fluoropyridines) provides a useful parallel for this compound synthesis:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxyl group | 3-fluorophenol + potassium carbonate + 2-bromopropane in organic solvent (acetonitrile, acetone, THF, or DMF), heated | Forms 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination | 1-fluoro-3-isopropoxybenzene + bromination reagent | Produces 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard reaction and formylation | 1-bromo-2-fluoro-4-isopropoxybenzene + isopropyl magnesium chloride in THF (-10 to 0 °C), then DMF added | Generates 2-fluoro-4-isopropoxybenzaldehyde |

| 4 | Deprotection | 2-fluoro-4-isopropoxybenzaldehyde + boron trichloride | Yields 2-fluoro-4-hydroxybenzaldehyde |

- This method achieves high purity (99.5%) and good yield (~68.4% total yield in related systems).

- The use of isopropyl as protecting group avoids ultralow temperature requirements and expensive reagents, making it scalable for industrial production.

Fluoropyridine Compound Preparation via Bromination and Fluorination

For fluoropyridine derivatives, including hydroxy and methoxy-substituted pyridines, a multi-step synthesis involving bromination, reduction, and fluorination is employed:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Bromination of aminopyridine or hydroxypyridine precursor | Tribromophosphorus oxide in acetonitrile, 110–130 °C, 3 h | ~90% yield |

| 2 | Reduction of nitro to amino group | Raney nickel catalyst, hydrogen pressure (40 psi), methanol, 5 h | ~90% yield |

| 3 | Fluorination (Blaz-Schiemann reaction or improved variants) | Fluorination reagents under controlled conditions | Enables introduction of fluorine at desired position |

- This approach allows selective functionalization on the pyridine ring, including fluorination at the 3-position and installation of hydroxyl/methoxy groups.

- The method is adaptable for various substituted pyridines.

Optimization of Fluoropyridine Synthesis

Recent research has optimized synthesis routes to improve yield and avoid expensive catalysts:

- Starting from 2-fluoro-4-methylpyridine, multi-step syntheses have been optimized to increase overall yield significantly (up to ~29.4% over 7 steps) compared to older methods (~3.6%).

- Avoidance of palladium catalysts and use of nucleophilic substitutions for introducing alkylsulfanyl and fluoropyridinyl groups have been demonstrated.

- Such optimized protocols can be adapted for preparing fluorohydroxy-methoxypyridine derivatives by modifying substituents and reaction conditions accordingly.

Summary Table of Key Preparation Methods for this compound and Related Compounds

Research Findings and Considerations

- The choice of protecting group for the hydroxyl function is crucial for yield and purity; isopropyl ethers offer a good balance between stability and ease of removal.

- Grignard reagents and DMF formylation are effective for introducing aldehyde intermediates, which can be further transformed into methoxy groups via methylation.

- Fluorination methods such as improved Blaz-Schiemann reactions allow selective fluorine introduction but require careful temperature and reagent control.

- Industrial scalability favors methods avoiding ultralow temperatures and expensive reagents, emphasizing mild and continuous reaction conditions.

- Purification steps such as extraction and recrystallization are important to achieve high purity (>99%) suitable for pharmaceutical or material applications.

化学反応の分析

Types of Reactions

3-Fluoro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

3-Fluoro-4-hydroxy-2-methoxypyridine has been investigated for its role in modulating protein kinase activity, which is crucial for cancer cell proliferation. Research indicates that derivatives of this compound can inhibit specific kinases associated with tumor growth. For instance, compounds derived from this compound have shown promise in inhibiting p38α MAP kinase, a target in cancer therapy. A study demonstrated that optimized synthetic routes could yield potent inhibitors with improved biological activity compared to previous compounds .

1.2 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound analogs. These compounds exhibit the ability to cross the blood-brain barrier and have been evaluated for their efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound has been explored as a building block for developing herbicides and pesticides. Its fluorinated structure enhances lipophilicity, improving the bioavailability of agrochemical formulations. Research has shown that derivatives of this compound can effectively target specific plant enzymes, leading to selective herbicidal activity without harming non-target species .

2.2 Insect Growth Regulators

Insect growth regulators (IGRs) synthesized from this compound have shown effectiveness in controlling pest populations by disrupting their hormonal systems. Studies indicate that these IGRs can significantly reduce insect reproduction rates, providing an environmentally friendly alternative to traditional insecticides .

Materials Science

3.1 Polymer Additives

This compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in resistance to thermal degradation and mechanical stress, making it suitable for high-performance applications .

3.2 Photodynamic Therapy Agents

The compound's structural properties make it a candidate for photodynamic therapy (PDT) applications. Its ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapies, where localized treatment minimizes damage to surrounding healthy tissues .

Case Studies and Data Tables

作用機序

The mechanism of action of 3-Fluoro-4-hydroxy-2-methoxypyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positioning. Below is a comparative analysis of 3-Fluoro-4-hydroxy-2-methoxypyridine and related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Hydroxyl groups (e.g., at position 4 in this compound) increase hydrogen-bonding capacity, influencing solubility and target binding .

Steric and Synthetic Considerations: The methoxy group at position 2 in this compound introduces steric hindrance, which may limit reactivity at adjacent positions compared to analogs like 5-Hydroxy-2-methoxypyridine-4-carbaldehyde .

生物活性

3-Fluoro-4-hydroxy-2-methoxypyridine (C₆H₆FNO₂) is a fluorinated pyridine derivative notable for its biological activities, particularly in the fields of pharmaceuticals and biochemistry. This compound exhibits unique properties due to the presence of a fluorine atom, a hydroxyl group, and a methoxy group in its structure, which influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₆H₆FNO₂

- Molecular Weight : Approximately 145.12 g/mol

- Functional Groups :

- Fluorine (electron-withdrawing)

- Hydroxyl (electron-donating)

- Methoxy (electron-donating)

The combination of these functional groups allows this compound to participate in various biochemical reactions, affecting cellular processes and signaling pathways.

This compound primarily interacts with enzymes and cellular pathways. One significant target is the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. The compound can inhibit this enzyme, leading to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Biochemical Interactions

The interactions of this compound with biomolecules include:

- Enzyme Inhibition : The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

- Cellular Effects : It modulates cell signaling pathways, influencing gene expression and cellular metabolism. At lower concentrations, it exhibits anti-inflammatory properties, while higher doses may lead to cytotoxic effects .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species demonstrate its potential as an antibacterial agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be further developed into an antibacterial agent .

Anti-inflammatory Effects

In laboratory settings, it has been shown that the compound can suppress inflammation by inhibiting p38α MAPK activity, leading to reduced levels of inflammatory mediators .

Case Studies and Research Findings

- Inhibition of p38α MAPK : A study demonstrated that this compound significantly inhibited p38α MAPK activity in vitro, resulting in a more than 110-fold increase in inhibition of TNF-α release from human whole blood compared to control compounds .

- Toxicity Studies : In animal models, varying dosages revealed that low doses resulted in beneficial anti-inflammatory effects, whereas high doses led to cellular damage and metabolic disruption .

- Metabolic Stability : Research on metabolic stability indicated that while the compound remains stable under controlled conditions, its biological activity may diminish over time due to degradation processes .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 3-Fluoro-4-hydroxy-2-methoxypyridine to improve yield and purity? A: Synthesis optimization requires addressing regioselectivity and stability challenges. A viable approach involves:

- Nucleophilic substitution : Use mixed alkali systems (e.g., KOH/K₂CO₃) to enhance reactivity at specific positions, as demonstrated in related pyridine derivatives .

- Solvent selection : Polar aprotic solvents (e.g., trifluoroethanol) improve solubility and reaction efficiency for halogenated intermediates .

- Rearrangement conditions : Post-substitution, employ acetic anhydride for acetylative rearrangements to stabilize the hydroxyl group while retaining methoxy functionality .

- Catalytic fluorination : For introducing fluorine, consider palladium-catalyzed cross-coupling methods, as seen in analogous fluorophenyl-pyridine syntheses .

Yield improvement : Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the target compound with >95% purity .

Structural Characterization

Q: What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound? A:

- X-ray crystallography : Resolve bond angles (e.g., C–F bond at ~109°) and dihedral angles (e.g., methoxy group orientation) to confirm substitution patterns .

- NMR analysis :

- IR spectroscopy : Validate hydroxyl (broad peak ~3200 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) groups .

Reactivity Studies

Q: How does the substitution pattern (fluoro, hydroxy, methoxy groups) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions? A:

- Electronic effects :

- The fluoro group at C3 is electron-withdrawing, activating the ring for NAS at C4 (para to fluorine) but deactivating C2 (meta) .

- The hydroxy group at C4 (ortho to fluorine) can act as a directing group but may require protection (e.g., acetylation) to prevent side reactions .

- The methoxy group at C2 is moderately electron-donating, stabilizing adjacent positions for electrophilic attack .

- Experimental validation : Compare reactivity with 4-Methoxypyridine (less activated) and 3-Fluoro-4-hydroxypyridine (no methoxy group) to isolate substituent effects .

Data Contradictions

Q: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives? A:

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3-Fluoro-4-methoxyphenylacetic acid, δ 3.8–4.0 ppm for methoxy) .

- Crystallographic alignment : Use X-ray-derived bond lengths and angles (e.g., C–F: ~1.35 Å) to verify substituent positions and rule out tautomeric ambiguities .

- Solvent effects : Note that DMSO-d₆ may cause hydroxy proton shifts to δ 9–10 ppm, while CDCl₃ may suppress hydrogen bonding, altering peak splitting .

Safety and Handling

Q: What are the critical safety considerations when handling this compound in laboratory settings? A:

- Toxicity : Limited data exist; assume acute toxicity (H300/H310 codes) and use fume hoods, gloves, and goggles .

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyl group .

- Waste disposal : Neutralize acidic/basic residues before incineration to avoid halogenated byproduct formation .

Computational Modeling

Q: Which computational methods are suitable for predicting the electronic properties and reaction pathways of this compound? A:

- DFT calculations : Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- MD simulations : Analyze solvent interactions (e.g., water vs. DMSO) to optimize reaction conditions for solubility and stability .

- Docking studies : Map hydrogen-bonding interactions (hydroxy/methoxy groups) with biological targets (e.g., enzymes) for drug design .

Degradation Pathways

Q: What are the dominant degradation pathways for this compound under acidic or basic conditions? A:

- Acidic conditions : Protonation of the pyridine nitrogen increases ring susceptibility to hydrolysis, leading to demethoxylation (C2) or hydroxyl group oxidation .

- Basic conditions : Deprotonation of the hydroxyl group (pKa ~8–10) may trigger ring-opening via nucleophilic attack at C5 or C6 .

- Mitigation : Stabilize via buffered solutions (pH 6–7) or protective group strategies (e.g., silylation of -OH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。